
(2S,5S)-2,5-diphenylpyrrolidin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2,5-diphenylpyrrolidin-1-amine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with two phenyl groups at the 2 and 5 positions, and an amine group at the 1 position. Its unique stereochemistry and structural properties make it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-diphenylpyrrolidin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and proline derivatives.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various methods, including reductive amination or cycloaddition reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or arylation reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,5S) enantiomer. This can be achieved using chiral catalysts or resolution agents.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the desired product.
化学反応の分析
Types of Reactions
(2S,5S)-2,5-diphenylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and secondary amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(2S,5S)-2,5-diphenylpyrrolidin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S,5S)-2,5-diphenylpyrrolidin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(2R,5R)-2,5-diphenylpyrrolidin-1-amine: The enantiomer of the compound with different stereochemistry.
2,5-diphenylpyrrolidine: Lacks the amine group at the 1 position.
2,5-diphenylpyrrolidin-3-amine: Has the amine group at the 3 position instead of the 1 position.
Uniqueness
(2S,5S)-2,5-diphenylpyrrolidin-1-amine is unique due to its specific stereochemistry and the presence of both phenyl groups and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
681144-02-5 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
(2S,5S)-2,5-diphenylpyrrolidin-1-amine |
InChI |
InChI=1S/C16H18N2/c17-18-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2/t15-,16-/m0/s1 |
InChIキー |
SOLDQTNJYQLFQJ-HOTGVXAUSA-N |
異性体SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)N)C3=CC=CC=C3 |
正規SMILES |
C1CC(N(C1C2=CC=CC=C2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


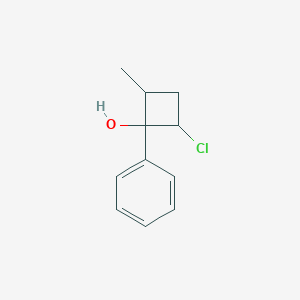
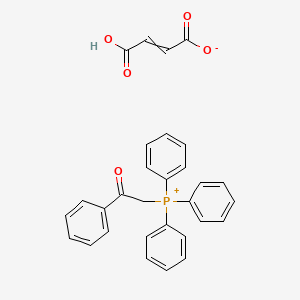
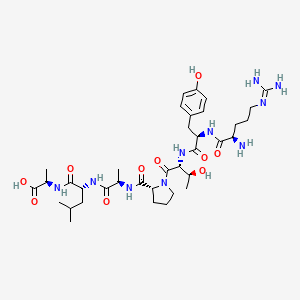
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
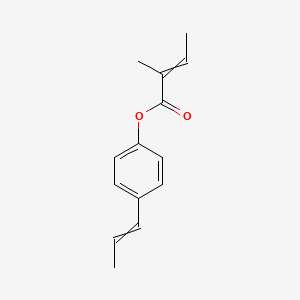
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)

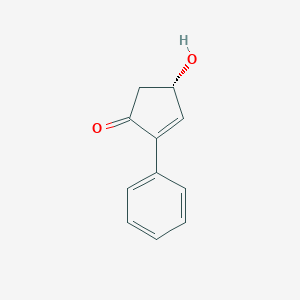
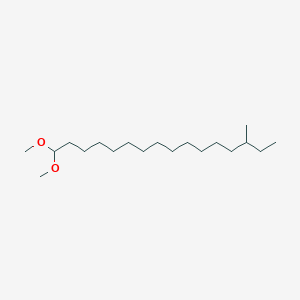

![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B15160542.png)
